molecular formula C11H8O4 B11898873 4,6,7-Trihydroxy-1-naphthaldehyde

4,6,7-Trihydroxy-1-naphthaldehyde

Cat. No.: B11898873
M. Wt: 204.18 g/mol
InChI Key: VYCNRHJETRSEDF-UHFFFAOYSA-N
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Description

4,6,7-Trihydroxy-1-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes It is characterized by the presence of three hydroxyl groups attached to the naphthalene ring and an aldehyde group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trihydroxy-1-naphthaldehyde typically involves the hydroxylation of 1-naphthaldehyde derivatives. One common method is the selective hydroxylation of 1-naphthaldehyde using reagents such as hydrogen peroxide in the presence of catalysts like iron or copper salts. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective introduction of hydroxyl groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6,7-Trihydroxy-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 4,6,7-Trihydroxy-1-naphthoic acid.

    Reduction: 4,6,7-Trihydroxy-1-naphthylmethanol.

    Substitution: Various esters or ethers depending on the substituents introduced.

Scientific Research Applications

4,6,7-Trihydroxy-1-naphthaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6,7-Trihydroxy-1-naphthaldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. The aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins, potentially leading to the formation of Schiff bases. These interactions can modulate the activity of enzymes and other proteins, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

  • 4-Hydroxy-1-naphthaldehyde
  • 6-Hydroxy-1-naphthaldehyde
  • 7-Hydroxy-1-naphthaldehyde

Comparison: 4,6,7-Trihydroxy-1-naphthaldehyde is unique due to the presence of three hydroxyl groups, which significantly enhance its reactivity and potential for forming hydrogen bonds. This makes it more versatile in chemical synthesis and potentially more bioactive compared to its mono- or di-hydroxy counterparts. The additional hydroxyl groups also increase its solubility in polar solvents, which can be advantageous in various applications.

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

4,6,7-trihydroxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C11H8O4/c12-5-6-1-2-9(13)8-4-11(15)10(14)3-7(6)8/h1-5,13-15H

InChI Key

VYCNRHJETRSEDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(C(=CC2=C1C=O)O)O)O

Origin of Product

United States

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